molecular formula C20H22Br2O2S B2616233 (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol CAS No. 765278-73-7

(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B2616233
CAS No.: 765278-73-7
M. Wt: 486.3 g/mol
InChI Key: IOKZMBYYHWRPBO-UHFFFAOYSA-N
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Description

®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique binaphthalene structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves the bromination of a binaphthalene precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired positions on the binaphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups on the compound facilitate its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

765278-73-7

Molecular Formula

C20H22Br2O2S

Molecular Weight

486.3 g/mol

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol;sulfane

InChI

InChI=1S/C20H20Br2O2.H2S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h9-10,23-24H,1-8H2;1H2

InChI Key

IOKZMBYYHWRPBO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br.[S]

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br.S

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 3
Reactant of Route 3
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 4
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 5
Reactant of Route 5
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 6
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

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